molecular formula C27H44N7O19P3S B1240958 6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid CAS No. 25119-42-0

6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid

Cat. No.: B1240958
CAS No.: 25119-42-0
M. Wt: 895.7 g/mol
InChI Key: SPNAEHGLBRRCGL-BIEWRJSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adipoyl-Coenzyme A (sodium salt) can be synthesized through the reaction of adipic acid with coenzyme A in the presence of specific enzymes. The reaction typically involves the activation of adipic acid to its acyl-CoA derivative, followed by the conjugation with coenzyme A. The reaction conditions often require a buffered aqueous solution with a pH of around 7.2 .

Industrial Production Methods

Industrial production of Adipoyl-Coenzyme A (sodium salt) involves the use of genetically modified Escherichia coli strains that have been engineered to produce adipic acid. The adipic acid is then converted to its coenzyme A derivative through enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Adipoyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Adipoyl-Coenzyme A (sodium salt) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from the reactions of Adipoyl-Coenzyme A (sodium salt) include various acyl derivatives, which are important intermediates in biochemical pathways .

Scientific Research Applications

Adipoyl-Coenzyme A (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Adipoyl-Coenzyme A (sodium salt) exerts its effects through its role as an acyl carrier in various biochemical pathways. It participates in the beta-oxidation of dicarboxylic acids, where it is converted to succinyl-CoA and other intermediates. The molecular targets and pathways involved include enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase .

Comparison with Similar Compounds

Similar Compounds

    Acetoacetyl-Coenzyme A (sodium salt hydrate): Another medium-chain acyl CoA involved in different metabolic pathways.

    Succinyl-Coenzyme A: An intermediate in the citric acid cycle and other metabolic processes.

Uniqueness

Adipoyl-Coenzyme A (sodium salt) is unique due to its specific role in the beta-oxidation of dicarboxylic acids and its involvement in the biosynthesis of adipic acid. This makes it distinct from other acyl CoA derivatives that participate in different metabolic pathways .

Properties

CAS No.

25119-42-0

Molecular Formula

C27H44N7O19P3S

Molecular Weight

895.7 g/mol

IUPAC Name

6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid

InChI

InChI=1S/C27H44N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/t15-,20-,21-,22+,26-/m1/s1

InChI Key

SPNAEHGLBRRCGL-BIEWRJSYSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
Reactant of Route 2
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
Reactant of Route 3
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
Reactant of Route 4
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
Reactant of Route 5
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
Reactant of Route 6
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid

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